molecular formula C14H18N2O2 B242184 spiro[4,1,3-benzoxadiazepine-2,1'-cycloheptan]-5(1H)-one

spiro[4,1,3-benzoxadiazepine-2,1'-cycloheptan]-5(1H)-one

Numéro de catalogue B242184
Poids moléculaire: 246.3 g/mol
Clé InChI: URZXXYDRZSXICE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Spiro[4,1,3-benzoxadiazepine-2,1'-cycloheptan]-5(1H)-one, also known as spirooxindole, is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry. The unique spirocyclic structure of spirooxindole has made it an attractive scaffold for the development of novel therapeutic agents.

Mécanisme D'action

The mechanism of action of spiro[4,1,3-benzoxadiazepine-2,1'-cycloheptan]-5(1H)-onee is not fully understood. However, studies have suggested that it may act through various pathways, including the inhibition of protein kinases and histone deacetylases. It has also been shown to induce apoptosis in cancer cells and inhibit viral replication.
Biochemical and Physiological Effects:
Spirooxindole has been shown to have various biochemical and physiological effects. It has been reported to induce cell cycle arrest, inhibit angiogenesis, and modulate the immune response. It has also been shown to have neuroprotective effects and improve cognitive function.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of spiro[4,1,3-benzoxadiazepine-2,1'-cycloheptan]-5(1H)-onee is its unique spirocyclic structure, which makes it an attractive scaffold for the development of novel therapeutic agents. However, one limitation is its low solubility in water, which can make it difficult to work with in lab experiments.

Orientations Futures

There are many potential future directions for the study of spiro[4,1,3-benzoxadiazepine-2,1'-cycloheptan]-5(1H)-onee. One direction is the development of spiro[4,1,3-benzoxadiazepine-2,1'-cycloheptan]-5(1H)-onee derivatives with improved solubility and bioavailability. Another direction is the investigation of spiro[4,1,3-benzoxadiazepine-2,1'-cycloheptan]-5(1H)-onee as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, spiro[4,1,3-benzoxadiazepine-2,1'-cycloheptan]-5(1H)-onee derivatives could be investigated for their potential as inhibitors of other enzymes, such as phosphodiesterases and proteases. Overall, the unique spirocyclic structure of spiro[4,1,3-benzoxadiazepine-2,1'-cycloheptan]-5(1H)-onee makes it a promising scaffold for the development of novel therapeutic agents.

Méthodes De Synthèse

The synthesis of spiro[4,1,3-benzoxadiazepine-2,1'-cycloheptan]-5(1H)-onee can be achieved through various methods, including the Huisgen 1,3-dipolar cycloaddition reaction, the Michael addition reaction, and the Ugi multicomponent reaction. The Huisgen 1,3-dipolar cycloaddition reaction involves the reaction of an azide and an alkyne to form a 1,2,3-triazole, which is then cyclized to form the spiro[4,1,3-benzoxadiazepine-2,1'-cycloheptan]-5(1H)-onee. The Michael addition reaction involves the reaction of an enamine and a Michael acceptor, followed by cyclization to form the spiro[4,1,3-benzoxadiazepine-2,1'-cycloheptan]-5(1H)-onee. The Ugi multicomponent reaction involves the reaction of an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the spiro[4,1,3-benzoxadiazepine-2,1'-cycloheptan]-5(1H)-onee.

Applications De Recherche Scientifique

Spirooxindole has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antiviral, antibacterial, and anti-inflammatory properties. Spirooxindole derivatives have also been investigated for their potential as inhibitors of various enzymes, such as protein kinases and histone deacetylases.

Propriétés

Nom du produit

spiro[4,1,3-benzoxadiazepine-2,1'-cycloheptan]-5(1H)-one

Formule moléculaire

C14H18N2O2

Poids moléculaire

246.3 g/mol

Nom IUPAC

spiro[1,3-dihydro-4,1,3-benzoxadiazepine-2,1//'-cycloheptane]-5-one

InChI

InChI=1S/C14H18N2O2/c17-13-11-7-3-4-8-12(11)15-14(16-18-13)9-5-1-2-6-10-14/h3-4,7-8,15-16H,1-2,5-6,9-10H2

Clé InChI

URZXXYDRZSXICE-UHFFFAOYSA-N

SMILES

C1CCCC2(CC1)NC3=CC=CC=C3C(=O)ON2

SMILES canonique

C1CCCC2(CC1)NC3=CC=CC=C3C(=O)ON2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.